4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
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Overview
Description
4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst or reducing metals like zinc in acid.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid: shares structural similarities with other benzoic acid derivatives and pyrimidinyl compounds.
Benzimidazoles: Known for their wide range of biological activities.
Benzoxazoles: Used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both benzoic acid and pyrimidinyl compounds. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[3-[(2-methylphenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-2-3-6-16(14)13-20-11-4-12-21(19(20)24)17-9-7-15(8-10-17)18(22)23/h2-3,5-10H,4,11-13H2,1H3,(H,22,23) |
InChI Key |
QMGKSISTWGGFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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